molecular formula C25H26Cl2N4O2 B12355039 4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one

4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one

Cat. No.: B12355039
M. Wt: 485.4 g/mol
InChI Key: KSZMCTULBSPHPT-UHFFFAOYSA-N
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Description

The compound “4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one” is a structurally complex molecule featuring a cyclohexa-2,5-dien-1-one core substituted with chlorine atoms at the 2- and 6-positions. A 1,5-naphthyridine moiety is fused to the cyclohexadienone ring, with an acetyl group at position 7 and a cyclohexyl-imino group modified by a dimethylamino-methyl substituent at position 6.

Properties

Molecular Formula

C25H26Cl2N4O2

Molecular Weight

485.4 g/mol

IUPAC Name

4-[7-acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C25H26Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17H,4-7,13H2,1-3H3

InChI Key

KSZMCTULBSPHPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=C3C=C(C(=O)C(=C3)Cl)Cl)N=C2C1=NC4CCC(CC4)CN(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Evidence

Table 1: Structural Comparison of Cyclohexadienone Derivatives
Compound Name (CAS/Reference) Core Structure Key Substituents Functional Groups Impacting Reactivity
Target Compound Cyclohexa-2,5-dien-1-one 2,6-dichloro; 1,5-naphthyridine; acetyl; dimethylamino Electrophilic (Cl, dienone), basic (dimethylamino)
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Cyclohexa-2,4-dien-1-one 4-nitro; anilino; hydroxy; methyl Electrophilic (nitro), H-bonding (hydroxy)
4-[(4-Amino-8-hydroxy-1-naphthyl)imino]cyclohexa-2,5-dien-1-one (CAS 6201-72-5) Cyclohexa-2,5-dien-1-one Naphthyl-imino; amino; hydroxy Basic (amino), H-bonding (hydroxy)

Electronic and Reactivity Differences

  • Electrophilicity : The target compound’s 2,6-dichloro substituents increase electrophilicity compared to the nitro group in ’s compound, which may enhance susceptibility to nucleophilic attack.
  • Steric Effects: The cyclohexyl-imino group in the target compound adds steric bulk, possibly hindering interactions at the naphthyridine site compared to simpler imino derivatives .

Crystallographic and Spectroscopic Data

  • and provide crystallographic parameters for 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one, including bond angles (e.g., C8—N1—C1—C2: −179.40°) and torsion angles (e.g., N1—C1—C2—C7: 177.42°). These metrics suggest planar arrangements in analogous structures, which may differ in the target compound due to steric clashes from the cyclohexyl group .

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